rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans
Description
Molecular Formula: C₂₆H₂₂BrNO₄ Molecular Weight: 492.36 g/mol Key Features:
- Stereochemistry: Trans configuration (3R,4S) ensures specific spatial arrangement critical for biological interactions and synthetic applications.
- Protecting Group: Fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection, ideal for solid-phase peptide synthesis .
- Substituent: 4-Bromophenyl moiety introduces electron-withdrawing effects and enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hazards: Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Properties
CAS No. |
2307734-01-4 |
|---|---|
Molecular Formula |
C26H22BrNO4 |
Molecular Weight |
492.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Assembly via Michael Addition-Cyclization
A validated approach involves the Michael addition of glycine equivalents to α,β-unsaturated carbonyl compounds, as adapted from Ni(II)-mediated methodologies:
-
Schiff Base Formation : Glycine reacts with a chiral auxiliary (e.g., (R)-BPB) to form a Ni(II) complex, enabling stereocontrol.
-
Michael Addition : The Ni(II)-glycine complex undergoes addition to methyl acrylate, yielding a β-amino ester intermediate.
-
Cyclization : Intramolecular aminolysis forms the pyrrolidine ring, with the 4-bromophenyl group introduced via alkylation of the enolate intermediate.
Critical Parameters :
Stereochemical Control and Racemic Mixture Generation
The trans configuration is enforced through:
-
Conformational Locking : Use of bulky Fmoc groups restricts ring puckering, favoring trans-carboxylic acid positioning.
-
Dynamic Kinetic Resolution : Racemization at C3 during acidic workup (HCl, 110°C) ensures equilibration to the thermodynamically stable trans isomer.
Isomerization Mitigation :
Fmoc Protection and Carboxylic Acid Activation
Post-cyclization, the N1 amine is protected using Fmoc-Osu (N-Fmoc-oxysuccinimide) under Schotten-Baumann conditions:
Yield Optimization :
Purification and Analytical Characterization
Chromatographic Separation
Crude product is purified via flash chromatography:
Spectroscopic Confirmation
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58–7.25 (m, 8H, ArH), 4.65 (d, J = 8.0 Hz, 1H, C3-H), 4.42 (m, 2H, Fmoc-CH₂), 3.98 (dd, J = 10.5, 4.5 Hz, 1H, C4-H).
-
¹³C NMR : δ 174.8 (COOH), 156.2 (Fmoc C=O), 135.1–120.3 (ArC), 62.1 (C3), 58.9 (C4).
Chiral HPLC :
-
Column: Chiralpak IA (250 × 4.6 mm).
-
Mobile Phase: Hexane/i-PrOH/TFA (85:15:0.1).
Scalability and Process Considerations
Large-scale synthesis (>100 g) employs:
-
Continuous Flow Alkylation : Minimizes exotherm risks during enolate formation.
-
Solvent Recycling : THF and EtOAc recovered via fractional distillation.
-
EDTA Chelation : Removes Ni(II) residues post-Schiff base cleavage (0.05% w/v EDTA, pH 5).
Economic Metrics :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (trans:cis) | Scale (g) |
|---|---|---|---|---|
| Ni(II)-Glycine | 78 | 99.5 | 95:5 | 300 |
| Michael-Cyclization | 82 | 98.7 | 97:3 | 150 |
| Enzymatic Resolution | 65 | 99.1 | 99:1 | 50 |
Trade-offs : Ni(II) methods offer scalability but require metal removal, while enzymatic approaches provide superior enantiopurity at smaller scales .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolidine ring or the phenyl ring, depending on the oxidizing agent used.
Reduction: : Reduction reactions could be used to alter the oxidation state of the bromophenyl group or reduce the carboxylic acid to an alcohol.
Substitution: : The bromine atom on the phenyl ring makes the compound amenable to nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: : Sodium hydroxide, ammonia, or organometallic reagents.
Major Products
The major products from these reactions depend on the specific conditions but might include different oxidized forms of the pyrrolidine ring, reduced alcohol derivatives, or substituted phenyl derivatives.
Scientific Research Applications
This compound's structure suggests several areas of application:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying chiral separation, and analyzing reaction mechanisms.
Biology: : Its structure allows it to act as a ligand for studying protein-ligand interactions and enzyme inhibition.
Medicine: : Potential use in the design of drugs targeting specific enzymes or receptors, possibly as enzyme inhibitors.
Industry: : Could serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The compound can exert its effects by binding to specific molecular targets, such as enzymes or receptors, interfering with their normal function. Its chiral centers and unique structural features enable it to interact with biological macromolecules in a stereospecific manner, influencing pathways involved in metabolic or signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Analogues
(3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS 1161787-83-2)
- Molecular Formula: C₁₆H₂₀BrNO₄
- Molecular Weight : 370.24 g/mol
- Key Differences :
- Protecting Group : Uses tert-butoxycarbonyl (Boc), which is acid-labile, enabling orthogonal deprotection strategies compared to Fmoc .
- Substituent Position : Bromine at the 3-position of the phenyl ring (vs. 4-position in the target compound), altering electronic effects and reactivity in cross-coupling reactions.
- Applications : Preferred in acid-stable environments, such as peptide synthesis requiring sequential deprotection .
Boc-(±)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic Acid (CAS 959579-75-0)
- Molecular Formula: C₁₄H₁₉NO₅
- Molecular Weight : 281.30 g/mol
- Key Differences :
Fmoc-Protected Analogues
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic Acid (CAS 193693-65-1)
- Molecular Formula: C₂₀H₁₉NO₄
- Molecular Weight : 337.37 g/mol
- Applications: Primarily used as a proline derivative in peptide backbone modification .
Heterocyclic Substituent Analogues
rac-(3R,4S)-1-Benzyl-4-(1-Methyl-1H-Pyrazol-4-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride (CAS 2044705-72-6)
- Molecular Formula : C₁₆H₂₁Cl₂N₃O₂
- Molecular Weight : 358.26 g/mol
- Protecting Group: Benzyl group requires harsher conditions (e.g., hydrogenolysis) for removal, limiting compatibility with sensitive substrates .
Stereochemical Variants
Boc-trans-Pro(3-Ph)-OH (rac) (CAS 149252-59-5)
- Molecular Formula: C₁₆H₂₁NO₄
- Molecular Weight : 291.34 g/mol
- Key Differences :
Table 1: Key Properties of Selected Compounds
Biological Activity
The compound rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-trans-4-bromophenyl-pyrrolidine carboxylic acid, is a synthetic organic compound belonging to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a significant molecule in medicinal chemistry and organic synthesis.
- Molecular Formula : C26H22BrNO4
- Molecular Weight : 492.36 g/mol
- CAS Number : 2381802-54-4
- IUPAC Name : rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The Fmoc group serves as a protective moiety that allows selective reactions at the amino site during peptide synthesis. The bromophenyl group enhances the compound's reactivity and stability, which can influence its interaction with biological macromolecules such as proteins and enzymes.
1. Enzyme Inhibition
Research indicates that compounds similar to rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid exhibit inhibitory effects on specific enzymes. For instance, studies have shown that pyrrolidine derivatives can inhibit protease activity, which is crucial in various pathological processes including cancer progression and viral infections.
2. Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The presence of the bromophenyl group may enhance the compound's ability to penetrate cellular membranes and exert its effects on target cells .
3. Neuroprotective Effects
There is emerging evidence suggesting that pyrrolidine derivatives may possess neuroprotective properties. These compounds have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of rac-(3R,4S)-4-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid in various biological assays:
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and structural integrity of this compound?
Answer:
The stereochemistry and three-dimensional arrangement of the compound can be confirmed using a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to analyze coupling constants (e.g., trans-configuration of substituents on the pyrrolidine ring) and assign diastereotopic protons .
- X-ray Crystallography : Resolve bond angles, distances, and absolute configuration. For example, similar Fmoc-protected pyrrolidine derivatives have been structurally validated using single-crystal diffraction, revealing critical details like the trans-relationship between the 4-bromophenyl and carboxylic acid groups .
- Circular Dichroism (CD) : Optional for enantiomeric excess determination if resolved into pure stereoisomers .
Advanced: How can synthetic routes be optimized to minimize racemization during Fmoc-group introduction or bromophenyl substitution?
Answer:
Racemization risks arise during nucleophilic substitution or under basic conditions. Optimization strategies include:
- Temperature Control : Conduct reactions at 0–4°C during Fmoc protection (e.g., using 9-fluorenylmethyl chloroformate in dichloromethane) to suppress base-mediated epimerization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states and enhance reaction selectivity .
- Catalytic Additives : Use DMAP or HOBt to accelerate coupling reactions, reducing exposure time to racemization-prone intermediates .
- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .
Basic: What are the key physicochemical properties influencing this compound’s solubility and stability in biological assays?
Answer:
Critical properties include:
- LogP : Estimated ~3.2 (calculated for C26H22BrNO4), indicating moderate hydrophobicity. This affects membrane permeability in cellular assays .
- pKa : The carboxylic acid group (pKa ~2.5) and Fmoc carbamate (pKa ~10.5) dictate ionization states, influencing solubility in aqueous buffers (e.g., use pH 7.4 PBS for stability) .
- Thermal Stability : Decomposition above 150°C; store at 2–8°C under inert atmosphere to prevent hydrolysis of the Fmoc group .
Advanced: How can contradictory data in enzyme inhibition assays involving this compound be resolved?
Answer:
Contradictions may arise from assay conditions or target flexibility. Methodological solutions include:
- Dose-Response Curves : Validate IC50 values across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific binding .
- Molecular Dynamics (MD) Simulations : Model interactions with the enzyme’s active site to identify conformational changes affecting binding affinity .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for kinetic analysis or ITC (isothermal titration calorimetry) for thermodynamic profiling .
Basic: What synthetic precursors and protecting groups are typically employed in constructing the pyrrolidine core?
Answer:
Key intermediates include:
- Pyrrolidine-3-carboxylic Acid Derivatives : Prepared via cyclization of γ-amino alcohols or reductive amination of keto acids .
- Protecting Groups :
- Fmoc : Introduced using 9-fluorenylmethyl chloroformate to protect the amine, later removed with piperidine .
- Boc : Optional for temporary protection during bromophenyl group installation via Suzuki-Miyaura coupling .
Advanced: What computational tools are effective for predicting the compound’s reactivity in novel C–C bond-forming reactions?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like Heck coupling or Buchwald-Hartwig amination to optimize conditions .
- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict feasible pathways for introducing substituents .
- Retrosynthesis Software : Tools like Chematica or ASKCOS propose routes balancing yield and stereochemical fidelity .
Basic: How is the trans-configuration of the 4-bromophenyl and carboxylic acid groups experimentally validated?
Answer:
- NOESY NMR : Detect spatial proximity between protons on the pyrrolidine ring and bromophenyl group. Absence of cross-peaks confirms trans-orientation .
- X-ray Diffraction : Resolve crystal packing to visualize the dihedral angle between substituents (e.g., >150° for trans) .
Advanced: What strategies address low yields in multi-step syntheses due to steric hindrance from the 4-bromophenyl group?
Answer:
- Microwave-Assisted Synthesis : Enhance reaction rates and reduce steric interference through controlled heating .
- Bulky Ligands : Use Pd-P(t-Bu)3 or XPhos in cross-coupling reactions to improve accessibility to hindered sites .
- Stepwise Functionalization : Install smaller substituents (e.g., methyl) before introducing the bromophenyl group via late-stage coupling .
Basic: What chromatographic techniques are optimal for purifying this compound?
Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate diastereomers .
- Flash Chromatography : Employ silica gel and ethyl acetate/hexane (3:7) for preliminary purification .
Advanced: How does the bromophenyl substituent influence the compound’s pharmacokinetic properties in preclinical models?
Answer:
- Metabolic Stability : The electron-withdrawing bromine reduces oxidative metabolism in liver microsomes, prolonging half-life .
- Tissue Distribution : Enhanced lipophilicity from the bromophenyl group increases blood-brain barrier permeability, validated via in situ perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
